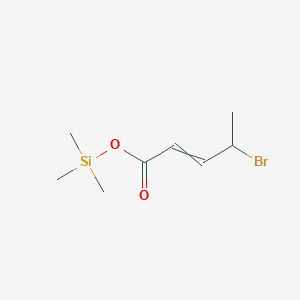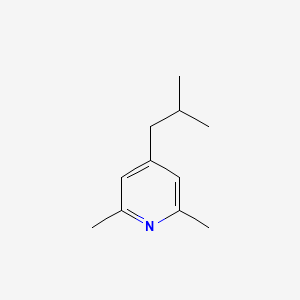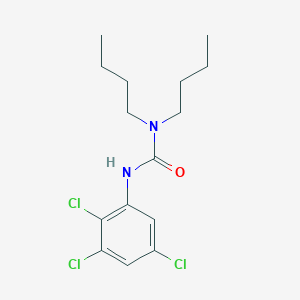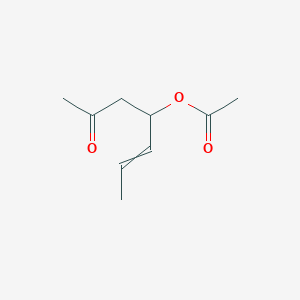![molecular formula C12H14S2 B14402768 1,4-Bis[(ethenylsulfanyl)methyl]benzene CAS No. 86887-89-0](/img/structure/B14402768.png)
1,4-Bis[(ethenylsulfanyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(ethenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C10H12S2 It is a derivative of benzene, where two ethenylsulfanyl groups are attached to the benzene ring at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(ethenylsulfanyl)methyl]benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-benzenedithiol.
Reaction with Ethenyl Halide: The 1,4-benzenedithiol is reacted with an ethenyl halide (such as ethenyl chloride) in the presence of a base (e.g., sodium hydroxide) to form the desired product.
The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: An organic solvent such as dichloromethane or tetrahydrofuran.
Catalyst: A base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[(ethenylsulfanyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Bis[(ethenylsulfanyl)methyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(ethenylsulfanyl)methyl]benzene involves its interaction with molecular targets through its ethenylsulfanyl groups. These groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The pathways involved depend on the specific application and the chemical environment.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenedithiol: The parent compound with two thiol groups.
1,4-Bis(methylthio)benzene: A similar compound with methylthio groups instead of ethenylsulfanyl groups.
1,4-Diethylbenzene: A related compound with ethyl groups instead of ethenylsulfanyl groups.
Uniqueness
1,4-Bis[(ethenylsulfanyl)methyl]benzene is unique due to the presence of ethenylsulfanyl groups, which impart distinct chemical reactivity and potential applications. The ethenyl groups provide sites for further functionalization, making this compound versatile for various synthetic and industrial applications.
Propiedades
Número CAS |
86887-89-0 |
|---|---|
Fórmula molecular |
C12H14S2 |
Peso molecular |
222.4 g/mol |
Nombre IUPAC |
1,4-bis(ethenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C12H14S2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h3-8H,1-2,9-10H2 |
Clave InChI |
KAVYFUQOIUOUAJ-UHFFFAOYSA-N |
SMILES canónico |
C=CSCC1=CC=C(C=C1)CSC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

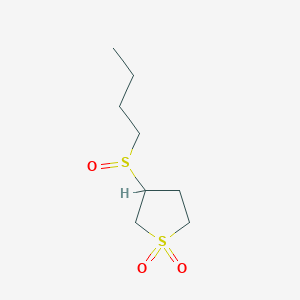
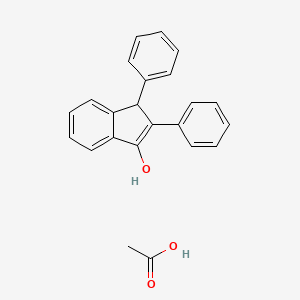


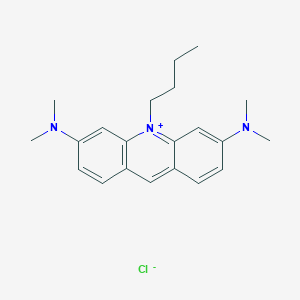
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
